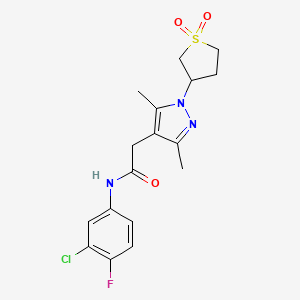

2-methyl-N-(4-methylpentyl)-1,2,3,4-tetrahydroquinoline-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-methyl-N-(4-methylpentyl)-1,2,3,4-tetrahydroquinoline-4-carboxamide, also known as THQ, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic properties. THQ belongs to the class of quinolines, which are organic compounds that contain a nitrogen atom in the heterocyclic ring.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Niobium Pentachloride Mediated Conversion of Carboxylic Acids to Carboxamides : A practical method, involving niobium pentachloride under mild conditions, facilitates the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures. This method might be relevant for the synthesis of similar compounds including 2-methyl-N-(4-methylpentyl)-1,2,3,4-tetrahydroquinoline-4-carboxamide (Nery et al., 2003).

Asymmetric Synthesis of Hancock Alkaloids : Asymmetric syntheses of Hancock alkaloid family, which include structures based on a 2-substituted N-methyl-1,2,3,4-tetrahydroquinoline core, provide insights into the methodology that could be applied to synthesize related compounds (Davies et al., 2018).

Novel Derivatives Synthesis : The synthesis of novel derivatives, such as 6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid N-methylamide, provides a framework for the creation of unique derivatives of similar compounds (Aghekyan et al., 2009).

Medical and Biological Applications

Peripheral Benzodiazepine Receptors Visualization : Research involving the labeling and evaluation of quinoline-2-carboxamide derivatives as potential radioligands for visualization of peripheral benzodiazepine receptors indicates a possible application in medical imaging and diagnostics (Matarrese et al., 2001).

Antibiotic Properties : A study on a tetrahydroquinoline derivative from Janibacter limosus suggests potential antibiotic properties, which could be relevant for compounds like 2-methyl-N-(4-methylpentyl)-1,2,3,4-tetrahydroquinoline-4-carboxamide (Asolkar et al., 2004).

NMDA Receptor Antagonism : The synthesis of 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives and their evaluation as in vitro antagonists at the glycine site on the NMDA receptor highlights a possible neuropharmacological application (Carling et al., 1992).

Parkinson's Disease Research : The identification of 1,2,3,4-tetrahydroisoquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline in parkinsonian and normal human brains suggests a role in neurological disorders, indicating research potential in this area (Niwa et al., 1987).

Chemical Synthesis and Characterization

Derivatives Synthesis : Studies like the synthesis of N-[2-(Dimethylamino)ethyl] Carboxamide Derivatives of Benzofuro[2,3-b]quinoline provide methods for creating diverse chemical structures that may be applied to similar compounds (Bu et al., 2000).

Chiral Aziridine-2-Carboxylates Synthesis : Research on the preparation of functionalized 3,4-dihydroisoquinolines from chiral aziridine-2-carboxylates highlights a method for synthesizing functionalized tetrahydroisoquinolines (Lee et al., 2012).

Propiedades

IUPAC Name |

2-methyl-N-(4-methylpentyl)-1,2,3,4-tetrahydroquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O/c1-12(2)7-6-10-18-17(20)15-11-13(3)19-16-9-5-4-8-14(15)16/h4-5,8-9,12-13,15,19H,6-7,10-11H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDJVOMQLIUQON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=CC=CC=C2N1)C(=O)NCCCC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-(4-methylpentyl)-1,2,3,4-tetrahydroquinoline-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[2-[(3-Methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzamide](/img/structure/B2631236.png)

![(4As,8aS)-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]oxazine-1-carboxamide](/img/structure/B2631237.png)

![1-(4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethan-1-one](/img/structure/B2631238.png)

![5-t-Butyl-4-[(diethylamino)methyl]-2-furoic acid hydrochloride](/img/structure/B2631242.png)

![(Z)-1-benzyl-3-(((thiophen-2-ylmethyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2631247.png)

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2631250.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2631252.png)

![N1-(4-chlorobenzyl)-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2631253.png)